molecular formula C21H22N4O4 B14977745 N-[4-(acetylamino)phenyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-[4-(acetylamino)phenyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B14977745
M. Wt: 394.4 g/mol
InChI Key: FQZHNOQZQORAJL-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is a complex organic compound with a unique structure that includes an oxadiazole ring, a phenoxy group, and an acetamidophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the acetamidophenyl and phenoxy groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDOPHENYL)-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-ACETAMIDOPHENYL)-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is unique due to its specific combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C21H22N4O4/c1-13(2)20-24-21(29-25-20)15-4-10-18(11-5-15)28-12-19(27)23-17-8-6-16(7-9-17)22-14(3)26/h4-11,13H,12H2,1-3H3,(H,22,26)(H,23,27)

InChI Key

FQZHNOQZQORAJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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